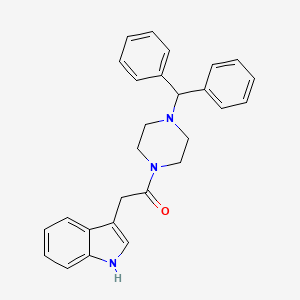![molecular formula C19H20N4O4 B11152766 2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-(3-pyridylmethyl)acetamide](/img/structure/B11152766.png)
2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-(3-pyridylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-(3-pyridylmethyl)acetamide is a complex organic compound with potential applications in various scientific fields This compound features a quinazolinone core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-(3-pyridylmethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazoline with N-(3-pyridylmethyl)acetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-(3-pyridylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline form.
Substitution: The methoxy groups and the pyridylmethyl side chain can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives .
Scientific Research Applications
2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-(3-pyridylmethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s quinazolinone core is known for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-(3-pyridylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
- 4-(2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl)-1,2,4-triazoline-3,5-dione (DMEQ-TAD)
Uniqueness
Compared to similar compounds, 2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-(3-pyridylmethyl)acetamide stands out due to its unique combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C19H20N4O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C19H20N4O4/c1-12-22-15-8-17(27-3)16(26-2)7-14(15)19(25)23(12)11-18(24)21-10-13-5-4-6-20-9-13/h4-9H,10-11H2,1-3H3,(H,21,24) |
InChI Key |
BVBYSRNFRQDVOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NCC3=CN=CC=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11152683.png)

![2-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid](/img/structure/B11152692.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide](/img/structure/B11152697.png)
![N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-D-alanine](/img/structure/B11152703.png)
![9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11152705.png)
![tert-butyl {[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B11152708.png)

![propyl [(8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]acetate](/img/structure/B11152719.png)
![(2S)-2-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)pentanedioic acid](/img/structure/B11152720.png)
![5-[2-(biphenyl-4-yl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B11152736.png)
![4-[(3-chloroanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one](/img/structure/B11152737.png)
![7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B11152750.png)
![3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate](/img/structure/B11152758.png)
